Momordicoside A

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds like momordicoside A often involves complex methodologies that bridge chemistry and biology. Advanced strategies are employed to generate molecules with defined physical, chemical, and biological properties. The synthesis of such molecules may benefit from integrating nature's biosynthetic machinery with traditional chemical approaches, potentially yielding compounds with unique properties (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

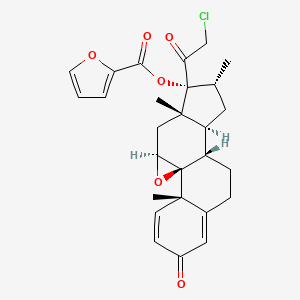

Momordicoside A, along with momordicoside B, was isolated and characterized through spectral and chemical evidence, as well as X-ray analysis. Its structure was determined to be the 3-O-β-gentiobioside of cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaol, indicating a complex glycoside structure inherent to triterpene glycosides found in Momordica charantia (H. Okabe et al., 1980).

Chemical Reactions and Properties

The chemical reactivity and properties of momordicoside A, like other glycosides, involve its glycosidic bond. The glycosidic linkage can undergo hydrolysis under acidic conditions or enzymatic cleavage, leading to the generation of the aglycone and sugar moieties. The specific chemical reactions momordicoside A undergoes can provide insights into its bioactivity and potential utility in various biological contexts.

Physical Properties Analysis

The physical properties of momordicoside A, including solubility, melting point, and specific optical rotation, are crucial for its isolation and purification. High-performance liquid chromatography (HPLC) following solid-phase extraction (SPE) has been utilized for the rapid and accurate determination of momordicoside A, highlighting its solubility and interaction with chromatographic media (S. Wang et al., 2001).

Applications De Recherche Scientifique

-

Anti-Diabetic/Hypoglycemic Agents

- Field : Pharmacology and Medicine

- Application : Momordica charantia, also known as bitter melon, contains substances with anti-diabetic properties such as charantin, vicine, polypeptide-p, and ribosome-inactivating proteins (RIPs) . These bioactive compounds play important roles in body health and human nutrition, which can be used directly or indirectly in treating or preventing hyperglycemia-related chronic diseases in humans .

- Methods : The hypoglycemic effects of M. charantia have been known for years. The research progress of M. charantia phytobioactives and their hypoglycemic effects and related mechanisms, especially relating to diabetes mellitus, has been reviewed .

- Results : The clinical application of M. charantia in treating diabetes mellitus is also discussed, hoping to broaden the application of M. charantia as functional food .

-

Anti-Inflammatory

- Field : Immunology

- Application : Researchers discovered α-momorcharin, a kind of ribosome-inactivating protein in the seeds of MC, and it stimulated the inflammatory response of human monocytes .

- Methods : The experiment involved activating the IKK/NF-ĸB and JNK pathways, which increased the risk of acquiring inflammation-related diseases for using MC .

- Results : The results showed that α-momorcharin stimulated the inflammatory response of human monocytes .

Propriétés

IUPAC Name |

(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYJYPOPDKQBQJ-WVMSUIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Momordicoside A | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)